DL-Phenylalanine-15N
Overview
Description
DL-Phenylalanine-15N is an isotopically labeled form of phenylalanine, an essential amino acid. The "15N" denotes the presence of the nitrogen-15 isotope, which makes it useful in scientific research, particularly in studies involving protein synthesis, metabolic pathways, and enzyme interactions.
Mechanism of Action
Target of Action
DL-Phenylalanine-15N is an amino acid compound that plays a significant role in scientific research due to its diverse applications . It interacts with various enzymes and proteins within the body .
Mode of Action
The compound’s mode of action involves interactions with these enzymes and proteins, potentially leading to alterations in cellular metabolism and other essential physiological processes .
Biochemical Pathways
This compound is utilized in various areas of scientific research, including the investigation of protein synthesis and metabolic pathways . It also influences the functions of amino acids in the body .
Result of Action
The result of this compound’s action can lead to alterations in cellular metabolism and other essential physiological processes . These changes can have broader implications for scientific research .
Action Environment
The action environment of this compound is typically within a laboratory setting for research purposes . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds or enzymes.
Biochemical Analysis
Biochemical Properties
DL-Phenylalanine-15N participates in the production of neurotransmitters such as dopamine and noradrenaline, which control mood, mental health, heart rate, and other vital functions . It interacts with enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which are involved in the conversion of phenylalanine into other bioactive compounds .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways and gene expression . It plays a role in the synthesis of neurotransmitters, which are crucial for cell communication . It also impacts cellular metabolism, particularly in the production of phenolic compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into tyrosine, a precursor for the synthesis of neurotransmitters . This process involves binding interactions with enzymes like PAL and TAL . The activation or inhibition of these enzymes can lead to changes in gene expression and the production of bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low dosages can stimulate certain physiological processes, high dosages can suppress these processes and potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the phenylalanine metabolic pathway . It interacts with enzymes like PAL and TAL, which convert phenylalanine into cinnamic and p-coumaric acids . This process can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Phenylalanine-15N can be synthesized through various chemical reactions involving phenylalanine and nitrogen-15 enriched reagents. The process typically involves the incorporation of 15N into the amino acid structure through specific chemical reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques to ensure high purity and isotopic enrichment. The production process is optimized to achieve the desired isotopic composition while maintaining the structural integrity of the amino acid.
Chemical Reactions Analysis
Types of Reactions: DL-Phenylalanine-15N can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the amino acid for specific research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired outcome and to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in research and industrial applications.
Scientific Research Applications
DL-Phenylalanine-15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:
Chemistry: Used in biomolecular NMR spectroscopy to study protein structures and interactions.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of amino acid metabolism.
Medicine: Investigated for potential therapeutic uses in certain medical conditions, although not approved for clinical use.
Industry: Utilized in proteomics and metabolomics research to understand protein expression and metabolic profiles.
Comparison with Similar Compounds
L-Phenylalanine-15N
DL-Phenylalanine
Terephthalic acid-2,2'-13C2
Ammonium-15N chloride
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Properties
IUPAC Name |
2-(15N)azanyl-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-DETAZLGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514737 | |
Record name | (~15~N)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81387-53-3 | |
Record name | (~15~N)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.